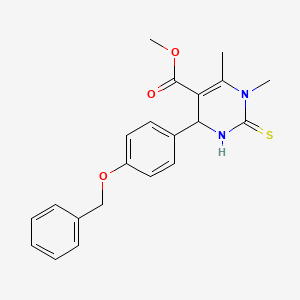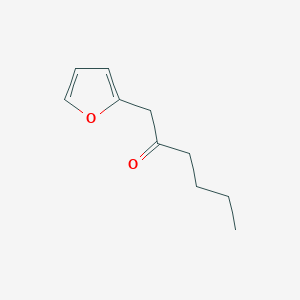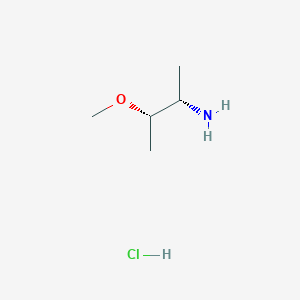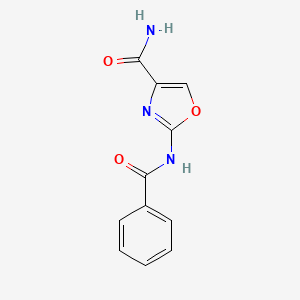
Methyl 4-(4-(benzyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a benzyloxy group attached to the 4th position of the pyrimidine ring. The benzyloxy group itself consists of a benzene ring attached to an oxygen atom . The compound also contains a carboxylate ester group (COOCH3) attached to the 5th position of the pyrimidine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the benzyloxy and carboxylate ester groups. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the various substituents attached at the specified positions. The benzyloxy group would contribute to the compound’s overall aromaticity, while the carboxylate ester group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid . The benzyloxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar carboxylate ester group and the nonpolar benzyloxy group .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis Techniques : Research has explored various synthesis techniques for tetrahydropyrimidine derivatives. Kappe and Roschger (1989) investigated reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, exploring methylation, acylation, and other chemical reactions to produce a variety of compounds, including those with potential medicinal applications Kappe & Roschger, 1989.
Microwave-Assisted Synthesis : Bhat, Shalla, and Dongre (2015) reported a microwave-assisted, catalyst-free green synthesis method for producing new methyl tetrahydropyrimidine derivatives, demonstrating their antimicrobial and antifungal activities Bhat, Shalla, & Dongre, 2015.
Biological Activities
Antimicrobial and Antifungal Activities : The synthesized tetrahydropyrimidine derivatives have shown significant in vitro antimicrobial and antifungal activities against various strains, indicating their potential as bioactive compounds Bhat, Shalla, & Dongre, 2015.
Anti-Ulcer and Antihypertensive Activities : Studies on dihydropyrimidines have also revealed their potential anti-ulcer and antihypertensive activities, suggesting the versatility of these compounds in medicinal chemistry applications Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011; Rana, Kaur, & Kumar, 2004.
Structural Analysis and Characterization
- X-Ray Diffraction Studies : Gurskaya, Zavodnik, and Shutalev (2003) conducted X-ray diffraction analysis on tetrahydropyrimidine-2-thiones, providing detailed insight into their molecular and crystal structures, which is crucial for understanding their chemical behavior and potential interactions with biological targets Gurskaya, Zavodnik, & Shutalev, 2003.
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of thiazole , a heterocyclic organic compound that has been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its targets through a variety of mechanisms, including binding to specific receptors or enzymes, interfering with cellular processes, or inducing changes in cell signaling pathways .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential wide range of biological activities. For instance, thiazole derivatives have been found to act as antioxidants, which suggests that they may influence oxidative stress pathways . They have also been associated with analgesic and anti-inflammatory effects, indicating potential involvement in pain and inflammation pathways . .
Result of Action
Based on its structural similarity to other thiazole derivatives, it may have a wide range of potential effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3,4-dimethyl-6-(4-phenylmethoxyphenyl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14-18(20(24)25-3)19(22-21(27)23(14)2)16-9-11-17(12-10-16)26-13-15-7-5-4-6-8-15/h4-12,19H,13H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQHBTQXCGPEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1C)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-(benzyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429125.png)

![3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2429128.png)
![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2429129.png)
![3-((2,5-Dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2429131.png)
![3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2429133.png)


![2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2429137.png)